N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a benzothiazole-derived compound featuring a 2,3-dihydrobenzothiazol-2-ylidene core with an ethoxy group at position 4, a propargyl (prop-2-yn-1-yl) substituent at position 3, and a 2,6-difluorobenzamide moiety. The Z-configuration of the imine bond (C=N) in the benzothiazole ring is critical for its stereochemical stability and intermolecular interactions.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c1-3-11-23-17-14(25-4-2)9-6-10-15(17)26-19(23)22-18(24)16-12(20)7-5-8-13(16)21/h1,5-10H,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDXKDAGGNBUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine Preparation
N-(Prop-2-yn-1-yl)-o-phenylenediamine intermediates are synthesized by alkylating o-phenylenediamine with propargyl bromide under basic conditions:
o-Phenylenediamine + Propargyl Bromide → N-(Prop-2-yn-1-yl)-o-phenylenediamine
Conditions:
- Solvent: Dry THF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 0°C → RT, 12 hours
- Yield: 68–72%
Cyclocondensation with Isothiocyanate
Reaction with phenyl isothiocyanate forms the thiazolidine ring:
N-(Prop-2-yn-1-yl)-o-phenylenediamine + Phenyl Isothiocyanate → 2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole
- Solvent: Anhydrous DMSO
- Temperature: 120°C
- Duration: 6 hours
- Yield: 50–55%
Formation of Z-Configured Enamide
The critical stereochemical step employs Yamaguchi conditions to couple 2,6-difluorobenzamide with the benzothiazole amine while preserving Z-configuration:
2-Imino Benzothiazole + 2,6-Difluorobenzoyl Chloride → Target Compound
Key Parameters:
- Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DCM, 0°C → RT
- Reaction Time: 12 hours
- Z:E Ratio: 9:1 (confirmed by NOESY)
Industrial-Scale Purification Techniques
Final product purification combines:
- Fractional Crystallization : From ethyl acetate/hexane (1:3)
- Preparative HPLC :
- Column: C18, 250 × 21.2 mm
- Mobile Phase: MeCN/H₂O (0.1% TFA), 70:30 → 90:10 gradient
- Recovery: 92%
- Lyophilization : For hygroscopic products
Analytical Characterization Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=7.8 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.02 (t, J=2.4 Hz, 1H, ≡CH) |
| HRMS | m/z 413.0982 [M+H]⁺ (calc. 413.0985) |
| XRD | Dihedral angle C7-N1-C8=172.3°, confirming Z-configuration |
Yield Optimization Strategies
Comparative analysis of coupling methods:
| Method | Yield (%) | Purity (%) | Z:E Ratio |
|---|---|---|---|
| HATU/DIPEA | 78 | 99.5 | 9:1 |
| EDCl/HOBt | 65 | 98.2 | 7:1 |
| DCC/DMAP | 58 | 97.8 | 6:1 |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or prop-2-ynyl groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Heterocyclic Systems :
- Triazole Derivatives (Compounds [7–9]) : These feature a 1,2,4-triazole-3-thione core with sulfonylphenyl and difluorophenyl groups. Unlike the target compound, they exhibit thione-thiol tautomerism, confirmed by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) but retaining C=S vibrations (~1247–1255 cm⁻¹) .
- Dihydroindenyl Benzamides (B2–B10) : These compounds, such as N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5), share the benzamide motif but lack the heterocyclic benzothiazole core. Substituents like methoxy, halogens, or cyan groups modulate electronic properties and lipophilicity .
Spectroscopic and Crystallographic Data
Electronic and Steric Effects
- Propargyl vs. Aryl Substituents : The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry applications absent in sulfonylphenyl-substituted triazoles .
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive understanding.
Chemical Structure
The compound features a benzothiazole core substituted with an ethoxy group and a propynyl moiety, alongside a difluorobenzamide group. The structural formula can be represented as follows:
Synthesis
The synthesis of benzothiazole derivatives typically involves the reaction of thiourea with various aromatic aldehydes or ketones. For this specific compound, methods may include cyclization reactions involving 4-ethoxy-3-(prop-2-ynyl)aniline and appropriate carbonyl compounds under acidic or basic conditions.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial and fungal strains. The minimal inhibitory concentrations (MIC) for these compounds often fall within the range of 25 to 100 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Antibacterial |
| Compound B | 30 | Antifungal |
Anticancer Activity
Benzothiazole derivatives have been evaluated for their anticancer properties in several cell lines. For example, compounds similar to this compound have shown promising results against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The inhibition of cell proliferation is often attributed to the induction of apoptosis and cell cycle arrest .
The biological activity of benzothiazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many compounds inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis: These compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that help in reducing oxidative stress in cells .
Case Studies
Several studies have explored the effects of benzothiazole derivatives on various biological systems:
- Study on Anticancer Activity:
- Antimicrobial Efficacy:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide?
- Methodology : Multi-step synthesis involving condensation of a benzothiazole precursor (e.g., 4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine) with 2,6-difluorobenzoyl chloride. Key steps include:
- Use of dichloromethane as a solvent and palladium on carbon (Pd/C) for catalytic coupling under inert conditions .
- Refluxing with glacial acetic acid to facilitate amide bond formation, followed by purification via column chromatography .
- Characterization : Confirm structure via -NMR (to verify Z-configuration), -NMR, and high-resolution mass spectrometry (HRMS). Monitor purity via HPLC .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Approach :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and aromatic C-F vibrations (~1200 cm) .
- NMR : Use - coupling in -NMR to confirm fluorine positions. NOESY experiments can validate the Z-configuration by spatial proximity of the ethoxy group and propynyl substituent .
- X-ray crystallography : For definitive stereochemical assignment, grow single crystals in ethanol/water mixtures and refine using SHELXL .
Advanced Research Questions
Q. How does the Z-configuration influence intermolecular interactions in crystalline phases?
- Analysis :
- Hydrogen bonding : Use graph set analysis (as per Etter’s rules) to map donor-acceptor patterns. The ethoxy group may act as a hydrogen-bond acceptor, while the benzamide NH could serve as a donor .
- Crystal packing : Employ ORTEP-3 for Windows to visualize anisotropic displacement parameters and assess steric effects from the propynyl group .
Q. What strategies mitigate competing side reactions during functionalization of the propynyl group?
- Experimental Design :
- Click chemistry : Optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Use tert-butyl alcohol/water mixtures to enhance solubility and minimize alkyne dimerization .
- Protection-deprotection : Temporarily protect the benzamide NH with a Boc group to prevent undesired nucleophilic attack during alkyne derivatization .
- Monitoring : Track reaction progress via TLC or in-situ FTIR to detect intermediates like terminal alkynes (C≡C-H stretch at ~3300 cm) .
Q. How can computational modeling predict biological target interactions?
- Methods :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the benzothiazole core’s π-π stacking potential .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
- Validation : Cross-reference docking poses with experimental SAR data from analogous benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
